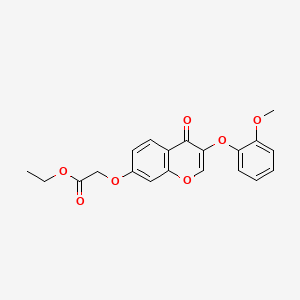

ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(2-methoxyphenoxy)acetate is a chemical compound with the molecular formula C11H14O4 and a molecular weight of 210.23 . It is a clear liquid that ranges in color from colorless to slightly pale yellow .

Molecular Structure Analysis

The InChI code for Ethyl 2-(2-methoxyphenoxy)acetate is 1S/C11H14O4/c1-3-14-11(12)8-15-10-7-5-4-6-9(10)13-2/h4-7H,3,8H2,1-2H3 .Physical And Chemical Properties Analysis

Ethyl 2-(2-methoxyphenoxy)acetate has a boiling point of 116 °C at 0.2 mmHg and a flash point of 118 °C . It has a specific gravity of 1.15 at 20/20°C and a refractive index of 1.52 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Pharmacological Activities of Phenoxy Acetamide Derivatives

Application Summary

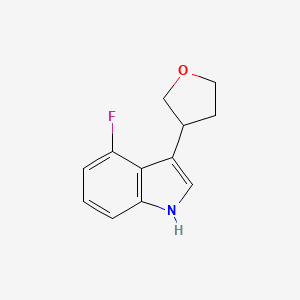

Phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) have been studied for their potential therapeutic applications. These compounds are synthesized and used to study the utilization of drugs and their biological effects .

Methods of Application

The synthesis of these compounds involves various chemical techniques as well as new computational chemistry applications .

Results or Outcomes

The compounds showed promising results in terms of safety and efficacy to enhance life quality .

Anticancer Activity of Chalcone-Salicylate Hybrid Compound

Application Summary

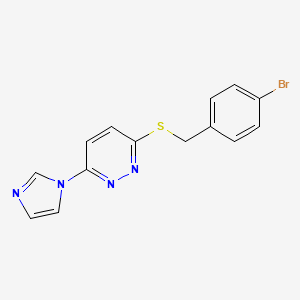

A new hybrid compound of chalcone-salicylate has been synthesized and studied for its potential against breast cancer .

Methods of Application

The compound was synthesized using a linker mode approach under reflux condition. The structure of the compound was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .

Results or Outcomes

The molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol). It can be predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition .

Synthesizing Chiral Drug Intermediates by Biocatalysis

Application Summary

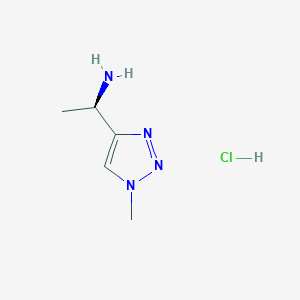

The chiral feature is a critical factor for the efficacy and safety of many therapeutic agents. About 57% of marketed drugs are chiral drugs and about 99% of purified natural products are chiral compounds .

Methods of Application

Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox. The intermediates of many important therapeutic agents such as sitagliptin, pregabalin, ragaglitazar, paclitaxel, epothilone, abacavir, atorvastatin, rosuvastatin, and omapatrilat have been successfully synthesized via biocatalysis .

Results or Outcomes

The recombinant E. coli which contains a formate dehydrogenase (FDH) from Mycobacterium sp. and a carbonyl reductase from Pichia finlandica was used as a biocatalyst to synthesize a key chiral intermediate for anticholesterol drugs, (2R,3S)-ethyl 2-chloro-3-hydroxybutanoate, with 85% yield and 99% e.e. value .

Safety And Hazards

Zukünftige Richtungen

As for future directions, more research is needed to fully understand the properties and potential applications of this compound. Given the wide range of activities associated with phenoxyacetic acid derivatives, this compound could potentially have interesting biological activities that are worth exploring .

Eigenschaften

IUPAC Name |

ethyl 2-[3-(2-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7/c1-3-24-19(21)12-25-13-8-9-14-17(10-13)26-11-18(20(14)22)27-16-7-5-4-6-15(16)23-2/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYOLJGQOZBPCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[3-(2-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid](/img/structure/B2639850.png)

![1-(3-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2639858.png)

![(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2639860.png)

![(2E)-3-(4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid](/img/structure/B2639861.png)

![2-Chloro-N-[(3,5-dimethoxyphenyl)methyl]-N-[(1R,2R)-2-hydroxycyclopentyl]acetamide](/img/structure/B2639866.png)

![8-Hydroxy-6-azaspiro[3.5]nonan-5-one](/img/structure/B2639868.png)

![3-{[2-Methyl-6-(thiophen-3-yl)morpholin-4-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2639872.png)